molecular formula C20H21F3N2O B1327359 2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone CAS No. 898783-37-4

2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone

Cat. No.: B1327359
CAS No.: 898783-37-4
M. Wt: 362.4 g/mol
InChI Key: LMRIBRRHMMMLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone (CAS: 898762-15-7) is a synthetically engineered small molecule of significant interest in medicinal chemistry and anticancer drug discovery. Its structure incorporates two key pharmacophoric features: a benzophenone core and a 4-methylpiperazine moiety. The benzophenone scaffold is a privileged structure in drug design, known for its ability to contribute to molecular recognition and binding with various biological targets . The strategic incorporation of the trifluoromethyl (-CF 3 ) group is a critical modern strategy in lead optimization; this substituent profoundly influences the compound's physicochemical properties, including enhancing metabolic stability, modulating lipophilicity, and affecting membrane permeability, which can lead to improved pharmacokinetic profiles . The 4-methylpiperazine group is a ubiquitous nitrogen heterocycle in FDA-approved pharmaceuticals, frequently employed to fine-tune solubility and bioavailability, and often serves as a key linker or terminal group that interacts with enzymatic targets . This specific molecular architecture suggests potential as a multi-target agent. Compounds featuring piperazine rings are prevalent in a wide range of therapeutics, including kinase inhibitors for oncology, receptor modulators for neurological disorders, and antiviral agents . Furthermore, molecules possessing both a ketonic Mannich base moiety and an activated aromatic system have been investigated for their sequential cytotoxicity, a theory which posits that the successive release of cytotoxic species can result in heightened toxicity to malignant cells . This makes the compound a valuable chemical tool for probing novel mechanisms of action in cancer biology. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment with suitable personal protective equipment (PPE).

Properties

IUPAC Name

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-16-5-2-3-8-18(16)19(26)15-6-4-7-17(13-15)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRIBRRHMMMLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643888
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-37-4
Record name {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone typically involves multiple steps. One common method starts with the preparation of 4-(4-methylpiperazinomethyl)benzoic acid, which is then reacted with 3-trifluoromethylbenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like n-butanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperazinomethyl moiety may facilitate its transport across cell membranes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Key Differences
2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone 898789-03-2 -CF₃ at 3', -CH₂-(4-methylpiperazine) at 2 C₂₀H₂₁F₃N₂O Reference compound; trifluoromethyl provides enhanced lipophilicity and stability.
4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl)benzophenone 898789-18-9 -Cl at 4, -F at 2, -CH₂-(4-methylpiperazine) at 3' C₂₀H₂₁ClF N₂O Halogen substituents increase polarity but reduce metabolic resistance vs. -CF₃.
3,4-Difluoro-3'-(4-methylpiperazinomethyl)benzophenone 898789-33-8 -F at 3 and 4, -CH₂-(4-methylpiperazine) at 3' C₁₉H₂₀F₂N₂O Dual fluorine atoms lower steric bulk compared to -CF₃.
3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone (positional isomer) 898789-03-2* -CF₃ at 3', -CH₂-(4-methylpiperazine) at 3 C₂₀H₂₁F₃N₂O Isomeric shift alters spatial orientation, potentially affecting binding affinity.

*Note: Positional isomers may share CAS numbers but differ in substitution patterns.

Structural and Electronic Comparisons

  • Trifluoromethyl (-CF₃) vs. Halogens : The -CF₃ group in the target compound is more electron-withdrawing and lipophilic than individual halogens (e.g., -Cl, -F) found in analogs like 898789-18-9 . This enhances metabolic stability and membrane permeability, critical for central nervous system (CNS) targeting.
  • Positional Isomerism : The 2-substituted methylpiperazine in the target compound may optimize interactions with hydrophobic pockets in biological targets compared to 3-substituted isomers .

Pharmacological and Industrial Relevance

  • Commercial Availability : The target compound is marketed alongside analogs like 2-(4-Ethylphenyl)piperazine, underscoring its utility in medicinal chemistry and drug discovery .

Research Implications

The trifluoromethyl group’s unique properties make this compound a promising candidate for further studies in drug development, particularly for targets requiring enhanced stability and lipophilicity. Comparative studies with halogenated analogs (e.g., 898789-18-9) could clarify the trade-offs between electronic effects and bioavailability.

Biological Activity

2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone is a synthetic compound notable for its complex structure, which features a benzophenone core with a trifluoromethyl group and a piperazinomethyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{18}F_3N_2O. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazinomethyl moiety improves solubility and bioavailability.

PropertyValue
Molecular Weight306.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water)Not specified

The biological activity of this compound primarily involves its interaction with specific proteins or enzymes. The trifluoromethyl group can enhance binding affinity, while the piperazinomethyl moiety facilitates cellular uptake.

Research Findings

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of various benzophenone derivatives on cancer cell lines, revealing that modifications to the piperazine moiety significantly affected cytotoxicity levels. The study highlighted that compounds with increased lipophilicity exhibited enhanced cellular uptake and efficacy against tumor cells .
  • Anxiolytic Activity Investigation : Research on related compounds indicated that modifications to the piperazine structure could lead to improved anxiolytic effects. This suggests that this compound may also possess similar properties, warranting further investigation .

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAnxiolytic ActivityEnzyme Inhibition
This compoundModeratePotentialPossible
4-(4-Methylpiperazinomethyl)benzoic acidHighLowModerate
3'-Fluoro-2-(4-methylpiperazinomethyl)benzophenoneHighModerateLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone, and what analytical methods validate its structural integrity?

  • Synthesis : Common routes involve coupling reactions between substituted benzophenone intermediates and methylpiperazine derivatives. For example, trifluoromethylbenzophenone precursors (e.g., 3'-trifluoromethylbenzophenone) can undergo nucleophilic substitution with 4-methylpiperazinomethyl groups under controlled conditions .
  • Validation :

  • NMR spectroscopy (¹H/¹³C, 19F) confirms substitution patterns and purity.
  • Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, and what techniques characterize these effects?

  • Impact : The -CF₃ group enhances lipophilicity (logP) and metabolic stability, critical for drug-like properties. It also introduces steric and electronic effects that alter binding affinity in biological assays .
  • Characterization :

  • HPLC-MS measures logP and stability in simulated physiological conditions.
  • DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) assesses thermal stability (e.g., melting points ~120–130°C for related trifluoromethyl analogs) .
  • Computational modeling (e.g., DFT calculations) predicts electronic effects on reactivity .

Advanced Research Questions

Q. What methodological challenges arise when optimizing reaction yields for this compound, and how can kinetic vs. thermodynamic control be assessed?

  • Challenges : Competing side reactions (e.g., over-alkylation of piperazine) and sensitivity to moisture/oxygen.
  • Solutions :

  • Design of Experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry.
  • In situ monitoring via FTIR or Raman spectroscopy tracks intermediate formation.
  • Kinetic vs. thermodynamic control : Vary reaction time/temperature and analyze product ratios (e.g., LC-MS). Prolonged heating favors thermodynamic products, while rapid quenching isolates kinetic products .

Q. How can contradictory bioactivity data across studies be systematically analyzed, considering variables like assay conditions?

  • Approach :

  • Meta-analysis of dose-response curves, adjusting for variables (e.g., cell line viability assays vs. in vivo models).
  • Assay standardization : Compare buffer pH, incubation time, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
  • Receptor profiling : Use heterologous expression systems (e.g., HEK293 cells) to isolate target-specific effects from off-target interactions .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets, such as kinases or GPCRs?

  • Methods :

  • Molecular docking (AutoDock Vina, Glide) screens against homology models of targets (e.g., kinases with conserved ATP-binding pockets).
  • MD simulations (GROMACS) assess binding stability and conformational changes over time.
  • Free energy perturbation (FEP) quantifies ΔG changes for trifluoromethyl group modifications .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylpiperazine moiety?

  • Design : Synthesize analogs with:

  • Varied piperazine substituents (e.g., ethyl, isopropyl).
  • Spacer modifications (e.g., replacing -CH₂- with -O- or -NH-).
    • Evaluation :
  • In vitro assays (e.g., IC₅₀ measurements against target enzymes).
  • ADMET profiling (Caco-2 permeability, microsomal stability) links structural changes to pharmacokinetics .

Data Contradiction Analysis Framework

  • Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition.
    • Step 1 : Audit experimental conditions (e.g., ATP concentration in kinase assays).
    • Step 2 : Validate compound purity via orthogonal methods (HPLC, elemental analysis).
    • Step 3 : Replicate studies under standardized protocols (e.g., Eurofins Panlabs’ kinase panel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.